N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide - 1903023-47-1

N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide

Catalog Number: EVT-3021331
CAS Number: 1903023-47-1
Molecular Formula: C15H19N5O2
Molecular Weight: 301.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(+)-33,(+)-(4R)-trans-2-(4-fluororphenyl)-5-(1-methylethyl)-N,3-diphenyl-1-[(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-4-carboxamide

  • Compound Description: This compound is a potent inhibitor of the enzyme HMG-CoA reductase, exhibiting five times the inhibitory potency of the fungal metabolite compactin []. HMG-CoA reductase plays a crucial role in cholesterol biosynthesis.
  • Relevance: While structurally different from N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide, this compound shares the presence of a pyrrole ring and a carboxamide group. The research highlights the significance of substituents on the pyrrole ring for influencing biological activity, suggesting a potential area of exploration for understanding the structure-activity relationship of the target compound [].

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)

  • Compound Description: HIOC exhibited protective effects against retinal ganglion cell (RGC) death in a mouse model of optic nerve crush []. It showed comparable efficacy to Tauroursodeoxycholic acid (TUDCA) in promoting RGC survival.
  • Relevance: Though structurally distinct from N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide, HIOC contains both a carboxamide group and a nitrogen-containing heterocycle. This highlights the potential for compounds with such structural features to exhibit biological activity in neurological contexts [].

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

  • Compound Description: CPI-1205 is a highly potent and selective inhibitor of histone methyltransferase EZH2 []. It demonstrates antitumor effects in a xenograft model and is currently in Phase I clinical trials for B-cell lymphoma.
  • Relevance: This compound, though structurally different from N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide, highlights the importance of the carboxamide group and nitrogen-containing heterocycles in drug design, particularly for targeting epigenetic regulators involved in cancer [].

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

  • Compound Description: SR147778 is a potent and selective antagonist for the cannabinoid receptor type 1 (CB1) [, ]. It exhibits nanomolar affinity for both rat and human CB1 receptors and has been shown to antagonize various pharmacological effects induced by cannabinoid agonists [, ].
  • Relevance: Despite being structurally different from N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide, SR147778 showcases the importance of exploring diverse heterocyclic scaffolds, like pyrazole in this case, for potential interactions with the endocannabinoid system. This suggests exploring similar modifications to the target compound for possible CB1 receptor activity [, ].

N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251)

  • Compound Description: AM251 acts as a CB1 receptor antagonist [, , ]. Studies demonstrated its ability to block the effects of peripherally restricted CB1 agonists on gastrointestinal motility [].
  • Relevance: While structurally distinct from N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide, AM251 underscores the significance of specific substitutions on the pyrazole ring for CB1 receptor antagonism. This information could be valuable when considering modifications to the target compound for potential CB1 receptor interactions [, , ].

6-iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone (AM630)

  • Compound Description: AM630 serves as a selective antagonist for the cannabinoid receptor type 2 (CB2) [, , ]. Research indicates its ability to differentiate the roles of CB1 and CB2 receptors in various physiological processes, including gastrointestinal motility [].
  • Relevance: While this compound is structurally dissimilar to N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide, its use in research emphasizes the importance of considering both CB1 and CB2 receptor interactions when evaluating compounds with potential activity within the endocannabinoid system [, , ].

6-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

  • Compound Description: AZD9819 is a human neutrophil elastase inhibitor. Research revealed that it undergoes a unique lipid peroxide-mediated epoxidation and rearrangement in blood plasma, forming a five-membered oxazole derivative from its original six-membered pyrazinone-carboxamide core [, ].
  • Relevance: Although structurally different from N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide, the study on AZD9819 emphasizes the susceptibility of certain chemical motifs, such as the carboxamide and pyrazole groups present in both compounds, to metabolic transformations. This highlights the need for assessing metabolic stability when exploring the target compound's pharmacological properties [, ].

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: HNPC-A9229 exhibits potent fungicidal activity, surpassing commercial fungicides like diflumetorim in efficacy []. It represents a promising lead compound in the development of new antifungal agents.
  • Relevance: Despite structural differences from N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide, HNPC-A9229 demonstrates the potential of pyrimidine-containing compounds as antifungal agents. This finding encourages further investigation into the antifungal properties of the target compound [].

2-(((1-(2-(dimethylamino)ethyl)-1H-pyrrol-2-yl)methylene)amino)phenol (HL1)

  • Compound Description: HL1 serves as a ligand in the synthesis of polynuclear lithium complexes []. It demonstrates the ability to undergo nucleophilic addition with organolithium reagents, resulting in the activation of its C═N bond and formation of novel lithium complexes.
  • Relevance: Although HL1 differs significantly from N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide in overall structure, it shares the presence of a pyrrole ring and an ethylene linker. Understanding how HL1 interacts with lithium reagents could provide insights into the potential reactivity and coordination chemistry of the target compound with similar metal ions [].

N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-fluoronicotinamide ([18F]FNEM)

  • Compound Description: [18F]FNEM is a novel prosthetic agent designed for thiol-specific labeling. It has been successfully conjugated to exendin-4, a glucagon-like peptide 1 receptor (GLP-1R) agonist, for potential use in insulinoma imaging [].
  • Relevance: Despite differences in their core structures, both [18F]FNEM and N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide contain a pyrrole ring and a carboxamide group. The successful radiolabeling and conjugation of [18F]FNEM suggests that similar modifications might be feasible for the target compound, enabling its potential use in imaging or targeted delivery applications [].

(+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide (24s)

  • Compound Description: Compound 24s is a potent and selective dipeptidyl peptidase-4 (DPP4) inhibitor []. It demonstrates excellent pharmacokinetic profiles and exhibits in vivo efficacy in obese mice, highlighting its potential as a therapeutic agent for type 2 diabetes.
  • Relevance: While structurally distinct from N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide, compound 24s emphasizes the significance of pyrimidine and carboxamide moieties in drug design, especially for targeting metabolic enzymes like DPP4. This example suggests that exploring structural variations of the target compound within this chemical space might lead to the identification of novel DPP4 inhibitors [].

1-(2-(1H-benzo[d]imidazol-2-ylamino)ethyl)-3-p-tolylthiourea (7b) and 4-(1H-benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide (5d)

  • Compound Description: Both 7b and 5d exhibited promising anticancer activity against breast cancer cell lines []. Compound 7b demonstrated higher cytotoxicity in the MCF-7 cell line, while 5d showed potential in both MCF-7 and MDA-MB-231 cells. Both compounds induced apoptosis through caspase-3/7 activation, making them potential candidates for further development as anticancer agents.
  • Relevance: These compounds, though structurally distinct from N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide, highlight the potential of molecules containing carboxamide groups and nitrogen-containing heterocycles for anticancer activity. This suggests that the target compound, with its similar structural features, could be evaluated for potential anticancer properties [].

Properties

CAS Number

1903023-47-1

Product Name

N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide

IUPAC Name

6-morpholin-4-yl-N-(2-pyrrol-1-ylethyl)pyrimidine-4-carboxamide

Molecular Formula

C15H19N5O2

Molecular Weight

301.35

InChI

InChI=1S/C15H19N5O2/c21-15(16-3-6-19-4-1-2-5-19)13-11-14(18-12-17-13)20-7-9-22-10-8-20/h1-2,4-5,11-12H,3,6-10H2,(H,16,21)

InChI Key

MIEDMOPUIHMFHH-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCCN3C=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.